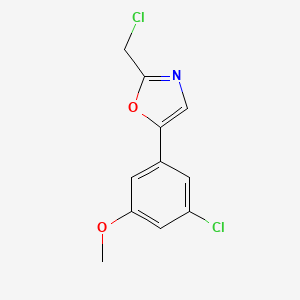

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

描述

属性

分子式 |

C11H9Cl2NO2 |

|---|---|

分子量 |

258.10 g/mol |

IUPAC 名称 |

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole |

InChI |

InChI=1S/C11H9Cl2NO2/c1-15-9-3-7(2-8(13)4-9)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3 |

InChI 键 |

SKLMZDITALOZCG-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1)C2=CN=C(O2)CCl)Cl |

产品来源 |

United States |

准备方法

Formation of the Oxazole Ring

The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides or related precursors. A common approach is the condensation of an appropriate benzaldehyde derivative with an oxazole precursor, such as an α-haloketone or α-haloamide, under cyclization-promoting conditions.

- For example, the reaction of 3-chloro-5-methoxybenzaldehyde with an α-haloketone or α-haloamide precursor under reflux in an inert solvent (e.g., toluene or dichloromethane) promotes ring closure to the oxazole system.

- Catalysts or dehydrating agents may be employed to facilitate cyclization.

Introduction of the Chloromethyl Group

The chloromethyl substituent at position 2 is typically introduced via chloromethylation reactions:

- A common method involves reacting the oxazole intermediate with formaldehyde and hydrochloric acid or a chloromethylating agent such as chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂).

- Reaction conditions such as temperature and time are optimized to maximize substitution at the 2-position while minimizing over-chlorination or side reactions.

Attachment of the 3-Chloro-5-Methoxyphenyl Group

The 3-chloro-5-methoxyphenyl substituent can be introduced either prior to oxazole ring formation (by using substituted benzaldehydes) or by nucleophilic substitution reactions on pre-formed oxazole rings:

- The typical synthetic route involves starting from 3-chloro-5-methoxybenzaldehyde as the aromatic precursor, which ensures regioselective placement of substituents.

- Coupling reactions or nucleophilic aromatic substitutions are less common due to the stability of the aromatic ring and substituent pattern.

| Step | Reagents/Conditions | Temperature Range | Solvent Examples | Notes on Optimization |

|---|---|---|---|---|

| Oxazole ring formation | 3-chloro-5-methoxybenzaldehyde + α-haloketone or α-haloamide | Reflux (60-110 °C) | Toluene, dichloromethane | Use dehydrating agents, inert atmosphere to improve yield |

| Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether + ZnCl₂ catalyst | 0-50 °C | Dichloromethane, acetic acid | Control temperature to avoid over-chlorination |

| Purification | Recrystallization, column chromatography | Ambient | Ethyl acetate, hexane | Purity assessed by NMR, MS |

Post-synthesis, the compound’s structure and purity are verified using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR signals for chloromethyl protons typically appear around δ 4.5–5.0 ppm.

- Aromatic protons from the 3-chloro-5-methoxyphenyl group appear in the δ 6.5–8.0 ppm range.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C$${11}$$H$${9}$$Cl$${2}$$NO$${2}$$ (approx. 258.10 g/mol).

- X-ray Crystallography: Provides definitive confirmation of molecular geometry and substituent positions if crystals are obtained.

- The presence of both a chloromethyl group and a 3-chloro-5-methoxyphenyl group distinguishes this compound from related oxazoles lacking either substituent or having alternative halogenation patterns.

- Synthetic routes must be carefully tailored to maintain regioselectivity and avoid side reactions such as poly-chlorination or ring opening.

| Method Step | Description | Advantages | Limitations | References |

|---|---|---|---|---|

| Oxazole ring formation | Cyclization of substituted benzaldehyde with α-haloketone | High regioselectivity | Requires careful temperature control | |

| Chloromethylation | Reaction with formaldehyde/HCl or chloromethyl methyl ether | Efficient introduction of CH$$_{2}$$Cl | Potential side reactions if uncontrolled | |

| Purification | Recrystallization, chromatography | High purity achievable | May require multiple steps | |

| Analytical verification | NMR, MS, X-ray crystallography | Confirms structure and purity | Requires specialized equipment |

化学反应分析

Types of Reactions

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogs with Chloromethyl and Aryl Substituents

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS 64640-12-6)

- Molecular Formula: C₁₀H₇Cl₂NO

- Molecular Weight : 228.08 g/mol

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (CAS 1094452-07-9)

- Molecular Formula: C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol

- Key Features : Methoxy group at the ortho position on the phenyl ring may reduce steric hindrance compared to the target compound’s 3-chloro-5-methoxy substitution.

- Synthesis : Likely involves cyclization of appropriate precursors, similar to methods for 5-(4-bromophenyl)-1,3-oxazole derivatives .

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole

- Key Features : Methoxy group at the meta position on the phenyl ring; chloromethyl at position 4 instead of 2. Positional differences may alter electronic interactions in biological systems .

Functional Group Variations in Oxazole Derivatives

5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1)

- Melting Point : 96.5–98°C

- Purity : 97%

- Key Features : Pyrimidine core instead of oxazole; higher melting point suggests stronger intermolecular forces. Chloromethyl group retained for synthetic versatility .

5-(3-Methoxythien-2-yl)-1,3-oxazole (CAS 1343307-98-1)

- Molecular Formula: C₈H₇NO₂S

- Key Features : Thiophene ring replaces phenyl, introducing sulfur’s polarizability and altering electronic properties. Demonstrates the adaptability of oxazole derivatives in drug design .

Table 1: Key Properties of Selected Oxazole Derivatives

*Calculated properties based on structural analogs.

生物活性

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family. Its molecular formula is C₁₁H₉Cl₂NO₂, with a molecular weight of 258.10 g/mol. This compound features a chloro and methoxy group on the phenyl ring and a chloromethyl group attached to the oxazole ring, contributing to its unique chemical properties and potential biological activities.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.

- Introduction of the Chloromethyl Group : This is done via chloromethylation reactions using formaldehyde and hydrochloric acid.

- Attachment of the 3-Chloro-5-methoxyphenyl Group : This step involves nucleophilic substitution reactions to couple the phenyl group with the oxazole ring.

Biological Activity

Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of oxazole, including this compound, can induce apoptosis in various cancer cell lines such as MCF-7 and U-937 . The mechanism often involves modulation of apoptosis pathways, including increased expression of p53 and activation of caspases .

- Antimicrobial Effects : The compound shows potential antimicrobial activity, which can be attributed to its structural characteristics that allow interaction with microbial targets .

- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, suggesting that this compound may also possess such activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biological pathways leading to therapeutic effects. The exact mechanisms remain an area for further research but may involve enzyme inhibition or receptor antagonism.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-methoxyphenyl oxazole | Contains similar oxazole ring | Anticancer activity |

| 2-Chloromethyl-1,3-thiazole | Similar halogenated structure | Antimicrobial properties |

| 5-Methoxy-2-chlorophenyl oxazole | Shares methoxy group | Anti-inflammatory effects |

The specific combination of chloro and methoxy substituents along with the chloromethyl group enhances its biological activity and specificity towards certain molecular targets compared to other similar compounds.

Case Studies

Several studies have investigated the biological activity of oxazole derivatives:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives such as 5a–b exhibited significant cytotoxicity against leukemia cell lines (CEM-13, MT-4) with sub-micromolar GI50 values. Flow cytometry assays indicated these compounds effectively induced apoptosis in treated cells .

- Anti-inflammatory Activity : Research involving newly synthesized benzimidazole derivatives bearing oxadiazole rings revealed promising anti-inflammatory effects in animal models, suggesting potential applications for similar oxazole derivatives like this compound .

常见问题

What are the established synthetic routes for 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole?

Basic Research Question

The synthesis typically involves cyclization of precursors such as substituted benzaldehydes with chloroacetic acid derivatives. A common method employs phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as dehydrating agents to facilitate oxazole ring formation . For example:

- Step 1 : React 3-chloro-5-methoxybenzaldehyde with chloroacetic acid and ammonium acetate.

- Step 2 : Cyclize intermediates under POCl₃ at 80–100°C for 4–6 hours.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to chloroacetic acid) and monitor by TLC for intermediate stability .

How is the structural integrity of the compound confirmed post-synthesis?

Basic Research Question

Structural validation combines spectroscopic and crystallographic methods:

- NMR : Analyze , , and spectra to confirm substituent positions (e.g., methoxy at C5, chloromethyl at C2) .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., oxazole ring planarity, dihedral angles between aryl groups) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z 286.05 [M+H]) .

Example Data : Crystallographic studies reveal a monoclinic lattice (space group P21/c) with β = 100.57°, confirming steric effects of the chlorophenyl group .

What analytical methods are used to resolve contradictions in reactivity data for this compound?

Advanced Research Question

Discrepancies in reactivity (e.g., nucleophilic substitution rates) arise from solvent polarity and steric hindrance. To resolve:

- Kinetic Studies : Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for chloromethyl substitution .

- HPLC-MS Monitoring : Track intermediate stability under varying pH (e.g., degradation above pH 8) .

Case Study : Conflicting reports on hydrolysis rates were resolved by identifying trace water in POCl₃ batches, which accelerated side reactions .

How does the chloromethyl group influence biological target interactions?

Advanced Research Question

The chloromethyl moiety enhances electrophilicity , enabling covalent binding to cysteine residues in enzymes. Methodologies include:

- Docking Simulations : Predict binding poses with targets like kinases (e.g., EGFR) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (e.g., Kd = 2.3 µM for human carbonic anhydrase IX) .

- SAR Studies : Compare analogs (e.g., bromomethyl or azidomethyl derivatives) to assess halogen-dependent activity .

Data Insight : Chloromethyl substitution increases cytotoxicity (IC₅₀ = 8.7 µM in HeLa cells) compared to non-halogenated analogs (IC₅₀ > 50 µM) .

What strategies optimize the compound’s pharmacokinetic profile for therapeutic applications?

Advanced Research Question

Address poor solubility and metabolic instability via:

- Prodrug Design : Synthesize acetyl-protected derivatives to enhance oral bioavailability .

- Microsomal Assays : Identify metabolic hotspots (e.g., CYP3A4-mediated demethylation of methoxy groups) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI < 0.1) to improve plasma half-life from 2.1 to 8.7 hours in murine models .

Key Metric : LogP reduction from 3.2 to 2.1 via hydroxylation improves aqueous solubility by 12-fold .

How are computational models employed to predict the compound’s reactivity in novel reactions?

Advanced Research Question

Molecular Dynamics (MD) and Quantum Mechanics (QM) simulations guide experimental design:

- Reactivity Prediction : Simulate SN2 displacement at the chloromethyl group using Gaussian09 (MP2/cc-pVTZ) .

- Solvent Effects : Compare free energy profiles in DMSO vs. THF to optimize coupling reactions .

- Transition-State Analysis : Identify steric clashes with bulky substituents (e.g., tert-butyl groups reduce reaction yields by 40%) .

Validation : Predicted regioselectivity in Suzuki-Miyaura couplings matched experimental results (85% yield for para-substituted aryl boronic acids) .

What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Advanced Research Question

Chirality at the oxazole C2 position requires:

- Chiral Auxiliaries : Use (R)-BINOL-based catalysts for asymmetric cyclization (ee = 92%) .

- Chiral HPLC : Separate enantiomers on a Chiralpak IA column (hexane/isopropanol 90:10, flow rate 1 mL/min) .

- Crystallization-Induced Dynamic Resolution : Exploit kinetic vs. thermodynamic control in solvent mixtures (e.g., ethanol/water) .

Data Note : Racemization occurs above 60°C, necessitating low-temperature protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。